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molecular formula C14H23NO B008397 3-(Dibutylamino)phenol CAS No. 43141-69-1

3-(Dibutylamino)phenol

Cat. No. B008397
M. Wt: 221.34 g/mol
InChI Key: KHSTZMGCKHBFJX-UHFFFAOYSA-N
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Patent
US08846955B2

Procedure details

In 70 ml of 1-methyl-2-pyrrolidone were dissolved 10.0 g (45.18 mmol) of 3-(dibutylamino)phenol and 12.8 g (90.18 mmol) of methyl iodide. To this mixture was added 18.7 g (135.3 mmol) of anhydrous potassium carbonate and the mixture was stirred with heating at 60° C. for 6 hours. After the reaction mixture was poured into 350 ml of water, extraction with ethyl acetate, washing with a saturated saline solution, drying over anhydrous sodium sulfate, and concentration were performed. The residue was purified by silica gel column chromatography to give 5.2 g of a colorless oily matter (yield: 48.7%).
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:13][CH2:14][CH2:15][CH3:16])[C:6]1[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH3:4].CI.[C:19](=O)([O-])[O-].[K+].[K+].O>CN1CCCC1=O.C(OCC)(=O)C>[CH2:1]([N:5]([CH2:13][CH2:14][CH2:15][CH3:16])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:19])[CH:7]=1)[CH2:2][CH2:3][CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(CCC)N(C=1C=C(C=CC1)O)CCCC
Name
Quantity
12.8 g
Type
reactant
Smiles
CI
Name
Quantity
70 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate, and concentration
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to give 5.2 g of a colorless oily matter (yield: 48.7%)

Outcomes

Product
Name
Type
Smiles
C(CCC)N(C1=CC(=CC=C1)OC)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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